molecular formula C23H25NO4 B1223032 Pergularinine CAS No. 571-70-0

Pergularinine

Cat. No.: B1223032
CAS No.: 571-70-0
M. Wt: 379.4 g/mol
InChI Key: LAWAARLALKUFQQ-CVDCTZTESA-N
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Description

Pergularinine is a phenanthroindolizidine alkaloid derived from plants belonging to the Asclepiadaceae family. It is known for its diverse biological activities, including antibacterial, antitumor, and cytotoxic properties . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pergularinine typically involves the extraction from plant sources such as Pergularia tomentosa. The extraction process includes maceration with solvents like petroleum ether, ethyl acetate, and ethanol . The extracted compounds are then purified using techniques such as silica gel chromatography.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. The biotechnological production of similar alkaloids, such as tylophorine, involves inducing hairy roots mediated by Agrobacterium rhizogenes and growing them in liquid suspension culture . This method could potentially be adapted for this compound production.

Chemical Reactions Analysis

Types of Reactions

Pergularinine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the this compound molecule.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pergularinine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pergularinine involves the inhibition of the enzyme dihydrofolate reductase, which is crucial for nucleic acid synthesis . This inhibition leads to the disruption of DNA replication and cell division, resulting in cytotoxic effects. The molecular targets and pathways involved include the folate pathway and the cell cycle regulation mechanisms.

Comparison with Similar Compounds

Pergularinine is often compared with other phenanthroindolizidine alkaloids such as tylophorinidine and tylophorine . These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action. This compound’s unique structure allows it to interact with different molecular targets, making it a distinct and valuable compound for research and therapeutic applications.

List of Similar Compounds

  • Tylophorinidine
  • Tylophorine
  • Indolizidine alkaloids

This compound stands out due to its potent antibacterial and antitumor properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

(13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWAARLALKUFQQ-CVDCTZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972565
Record name 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-70-0
Record name Pergularinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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